molecular formula C14H15NO3 B11868466 6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B11868466
M. Wt: 245.27 g/mol
InChI Key: BBSJQYYTJGLCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable quinoline derivative, followed by oxidation and carboxylation steps. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and sustainable production. These systems enable precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used in the stabilization of polymers.

    2,6-Di-tert-butyl-para-benzoquinone: Investigated for its redox properties.

Uniqueness

6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

6-tert-butyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-10-9(6-8)12(16)7-11(15-10)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18)

InChI Key

BBSJQYYTJGLCKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.